1,2,3,4,7,8-Hexabromodibenzo-p-dioxin 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
Brand Name: Vulcanchem
CAS No.: 110999-44-5
VCID: VC0008922
InChI: InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
SMILES: C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Molecular Formula: C12H2Br6O2
Molecular Weight: 657.6 g/mol

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

CAS No.: 110999-44-5

VCID: VC0008922

Molecular Formula: C12H2Br6O2

Molecular Weight: 657.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin - 110999-44-5

Description

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a chemical compound with the molecular formula C12H2Br6O2 and a molecular weight of 657.6 g/mol . It is also identified by the Chemical Abstracts Service (CAS) number 110999-44-5 . This compound belongs to the family of polybrominated dibenzo-p-dioxins (PBDDs), which have similar properties and potential sources of exposure as its chlorinated counterparts . PBDDs, including hexabromodibenzo-p-dioxins, have been studied for their environmental and health impacts .

A similar compound, 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin, shares the same molecular formula and weight but has a different CAS number (110999-46-7) and PubChem CID (119576) . The key difference lies in the position of the bromine atoms on the dibenzo-p-dioxin structure . These compounds are often analyzed using high-resolution gas chromatography and high-resolution mass spectrometry due to the complexity of separating and identifying the various PBDD congeners .

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CAS No. 110999-44-5
Product Name 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
Molecular Formula C12H2Br6O2
Molecular Weight 657.6 g/mol
IUPAC Name 1,2,3,4,7,8-hexabromodibenzo-p-dioxin
Standard InChI InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
Standard InChIKey JGZILVYVJLWSIH-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Canonical SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
PubChem Compound 86300
Last Modified Jul 17 2023

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